2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid
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Overview
Description
2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid is a complex organic compound with the molecular formula C17H18ClNO4S. This compound is known for its unique chemical structure, which includes a chloro-substituted benzoic acid core and a sulfamoyl group attached to a phenylbutan-2-yl side chain. It has a molecular weight of 367.85 g/mol and is often used in various scientific research applications due to its diverse chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core One common method involves the chlorination of benzoic acid to introduce the chloro group at the 2-positionThe final step involves the attachment of the phenylbutan-2-yl side chain through a nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chloro and phenylbutan-2-yl groups contribute to the compound’s overall hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-sulfamoylbenzoic acid: Lacks the phenylbutan-2-yl side chain.
5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid: Lacks the chloro group.
2-Chloro-5-[(4-methylbutan-2-yl)sulfamoyl]benzoic acid: Has a methyl group instead of a phenyl group on the butan-2-yl side chain.
Uniqueness
2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid is unique due to the presence of both the chloro and phenylbutan-2-yl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-5-(4-phenylbutan-2-ylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-12(7-8-13-5-3-2-4-6-13)19-24(22,23)14-9-10-16(18)15(11-14)17(20)21/h2-6,9-12,19H,7-8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBOENWLAHUDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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